2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
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Overview
Description
2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications, particularly in the field of oncology .
Mechanism of Action
Target of Action
The compound, also known as N-isopropyl-2-(4-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine, is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines have been identified as inhibitors of cyclin-dependent kinases (CDKs) . CDKs are a family of protein kinases that regulate the cell cycle and transcription, making them appealing targets for cancer treatment .
Mode of Action
The compound interacts with its target, CDK2, by binding to the enzyme’s active site, inhibiting its activity . This inhibition disrupts the cell cycle progression, leading to cell cycle arrest and apoptosis .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption leads to cell cycle arrest, preventing the cell from replicating its DNA and dividing. The resulting imbalance in pro- and anti-apoptotic signals within the cell can trigger programmed cell death or apoptosis .
Result of Action
The primary result of the compound’s action is the inhibition of cell proliferation, specifically in cancer cells . By inhibiting CDK2, the compound disrupts the cell cycle, leading to cell cycle arrest and apoptosis . This can result in the reduction of tumor size and potentially halt the progression of the disease.
Biochemical Analysis
Biochemical Properties
The biochemical properties of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine are largely determined by its molecular structure. The presence of electron-donating groups (EDGs) at position 7 on the fused ring of the compound improves both the absorption and emission behaviors
Cellular Effects
Compounds in the pyrazolo[1,5-a]pyrimidines family have been shown to have significant effects on various types of cells and cellular processes
Molecular Mechanism
The compound’s photophysical properties suggest that it may interact with biomolecules in a way that influences their absorption and emission behaviors
Preparation Methods
The synthesis of 2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the reaction of 2-cyanopyrazolo[1,5-a]pyrimidine derivatives with various reagents. One common method includes the reaction with aromatic aldehydes, arenediazonium salts, hydrazine hydrate, and guanidine hydrochloride . The reaction conditions often involve standing the mixture at ambient temperature for an hour, followed by filtration and recrystallization from acetic acid .
Chemical Reactions Analysis
2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Scientific Research Applications
This compound has shown significant potential in scientific research, particularly in the field of medicinal chemistry. It has been studied for its anticancer properties, with research indicating its ability to inhibit CDK2 (Cyclin-Dependent Kinase 2), an enzyme crucial for cell cycle regulation . The compound has demonstrated cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . Additionally, it has been explored for its potential use in treating other diseases due to its diverse biological activities .
Comparison with Similar Compounds
Similar compounds in the pyrazolo[1,5-a]pyrimidine family include:
- 3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine
- 5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one
These compounds share a similar core structure but differ in their substituents, which can significantly impact their biological activities. The unique combination of the methoxyphenyl and dimethyl groups in 2-(4-methoxyphenyl)-3,5-dimethyl-N-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine contributes to its distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
2-(4-methoxyphenyl)-3,5-dimethyl-N-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-11(2)19-16-10-12(3)20-18-13(4)17(21-22(16)18)14-6-8-15(23-5)9-7-14/h6-11,19H,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAVRHQGGKSUIAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC(C)C)C3=CC=C(C=C3)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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